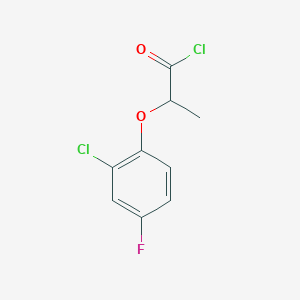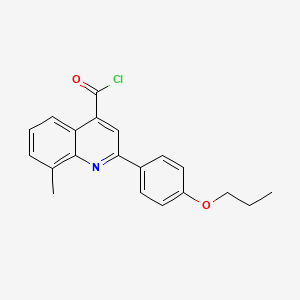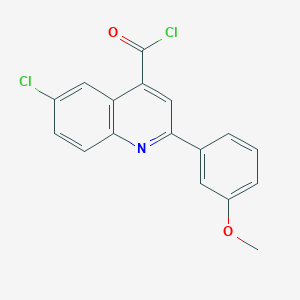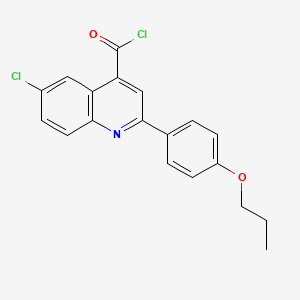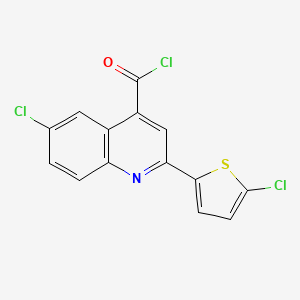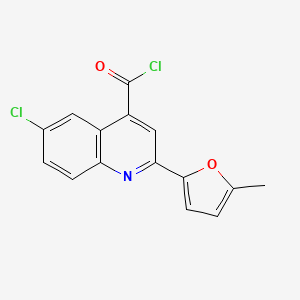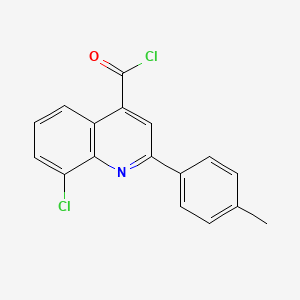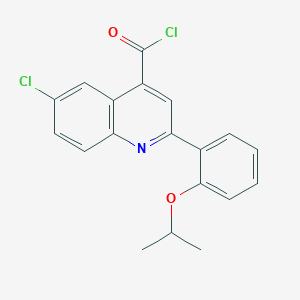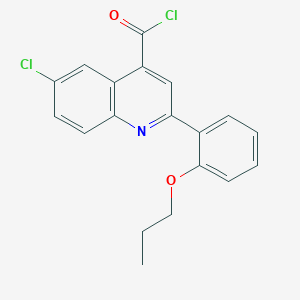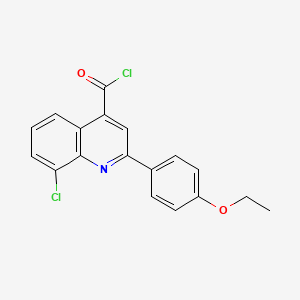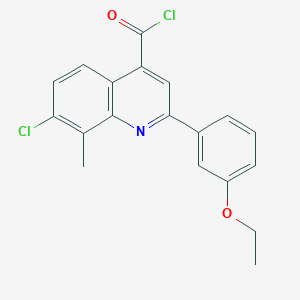
8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride
Descripción general
Descripción
“8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C15H9Cl2NO2 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H10ClNO3/c1-8-5-6-13(20-8)12-7-10(15(18)19)9-3-2-4-11(16)14(9)17-12/h2-7H,1H3,(H,18,19) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of “8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride” is 306.15 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Reactions
Synthesis of Quinoline Derivatives : A study by Atalla, Bakhite, and Radwan (1995) detailed the synthesis and reactions of quinoline derivatives, specifically focusing on the creation of N-chloroacetyl derivative and subsequent reactions leading to various pyrimidinones (Atalla, Bakhite, & Radwan, 1995).
Characterization of Bitter-Tasting Compounds : Frank, Ottinger, and Hofmann (2001) characterized a bitter-tasting compound, identifying it as a quinolizinium-7-olate, through a process involving Maillard reaction products (Frank, Ottinger, & Hofmann, 2001).
Benzoquinoline Synthesis : Bakhite (2000) focused on synthesizing benzo[h] pyrimido thienoquinoline derivatives, exploring their antibacterial and antifungal activities (Bakhite, 2000).
Applications in Materials Science
Synthesis of Copolymers : Patel et al. (2005) investigated the synthesis of copolymers using 8-quinolinyl methacrylate, analyzing their thermal properties and antimicrobial activity (Patel, Patel, Ray, & Patel, 2005).
Electrochromic Properties of Polymers : Liu et al. (2014) studied the electrochromic properties of polymers containing quinoxaline derivatives, showcasing their potential in electrochromic applications (Liu, Wang, Zhao, Cui, & Liu, 2014).
Computational and Theoretical Studies
Computational Analysis of Quinoline Derivatives : Faydy et al. (2020) conducted electrochemical and computational studies on quinoline derivatives, examining their inhibition performance in a phosphoric acid environment (Faydy, Lakhrissi, Jama, Zarrouk, Olasunkanmi, Ebenso, & Bentiss, 2020).
NMR Studies on Quinoline Action : Kosugi, Yamura, and Furuya (1990) explored the action of ammonium chloride on chloroquine, a quinoline derivative, using NMR spectroscopy (Kosugi, Yamura, & Furuya, 1990).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-chloro-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2/c1-8-5-6-13(20-8)12-7-10(15(17)19)9-3-2-4-11(16)14(9)18-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONAMKIPWWEVQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901184189 | |
| Record name | 8-Chloro-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901184189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160256-88-1 | |
| Record name | 8-Chloro-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901184189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



